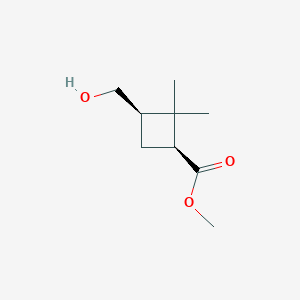
3-Bromo-5-fluoro-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluoro-2-isopropylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-isopropylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a pyridine derivative. For instance, starting with 2-isopropylpyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The fluorination step can be carried out using a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluoro-2-isopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3-phenyl-5-fluoro-2-isopropylpyridine.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoro-2-isopropylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-fluoropyridine
- 5-Fluoro-2-isopropylpyridine
- 3-Bromo-5-chloro-2-isopropylpyridine
Comparison
Compared to similar compounds, 3-Bromo-5-fluoro-2-isopropylpyridine is unique due to the specific combination of bromine, fluorine, and isopropyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C8H9BrFN |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
3-bromo-5-fluoro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9BrFN/c1-5(2)8-7(9)3-6(10)4-11-8/h3-5H,1-2H3 |
Clave InChI |
UKZQWMCDIYRRKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=N1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



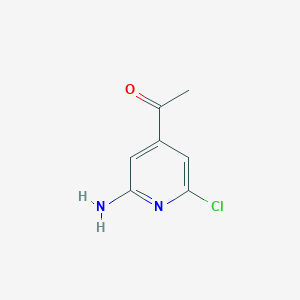
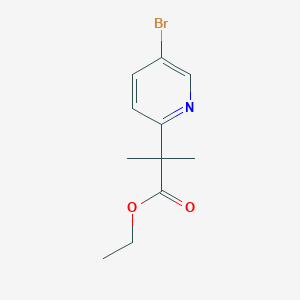

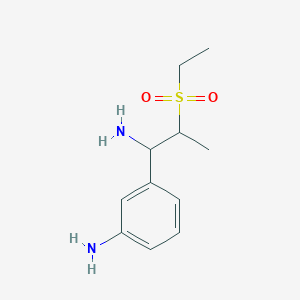
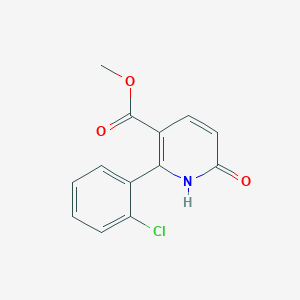
![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)




![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)

